

A Comparative Guide to the Cross-Reactivity of Ifenprodil Tartrate

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Compound of Interest

Compound Name: *Ifenprodil tartrate*

Cat. No.: *B8810540*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Ifenprodil tartrate**'s binding affinity and functional effects on its primary target, the N-methyl-D-aspartate (NMDA) receptor, and a range of other receptors and ion channels. The information is intended to assist researchers in designing experiments, interpreting results, and understanding the polypharmacology of this compound. All quantitative data is supported by experimental findings from peer-reviewed literature.

Ifenprodil is widely recognized as a selective antagonist for NMDA receptors containing the GluN2B subunit, playing a crucial role in neuroscience research and drug development for neurological disorders.^{[1][2]} However, a comprehensive understanding of its off-target interactions is essential for a complete assessment of its pharmacological profile and potential side effects. This guide summarizes the cross-reactivity of Ifenprodil with various other receptors, presenting quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Data Presentation: Comparative Binding Affinities of Ifenprodil Tartrate

The following table summarizes the binding affinities (IC₅₀ or K_i values) of **Ifenprodil tartrate** for its primary target and various off-target receptors and ion channels. Lower values indicate higher affinity.

Receptor/Ion Channel Family	Subtype	Species	Assay Type	IC50 / Ki (nM)	Reference(s)
NMDA Receptor	GluN1A/GluN2B	Recombinant (Xenopus oocytes)	Electrophysiology	340 (IC50)	[3] [4]
GluN1A/GluN2A	Recombinant (Xenopus oocytes)	Electrophysiology	146,000 (IC50)	[3] [4]	
Native (Neonatal Rat Forebrain)	Radioligand Binding	300 (IC50)	[5]		
Recombinant (wt NR1/NR2B)	Electrophysiology	156 (IC50)	[6] [7]		
Sigma Receptor	$\sigma 1$	Rat Brain Homogenate	Radioligand Binding	~3-fold lower affinity than $\sigma 2$	
$\sigma 2$	Rat Brain Homogenate	Radioligand Binding	High Affinity (qualitative)		
Adrenergic Receptor	$\alpha 1$	Brain	Radioligand Binding	Potent Activity (qualitative)	[1]
GIRK Channel	GIRK1/GIRK2	Recombinant (Xenopus oocytes)	Electrophysiology	7,010 (IC50)	
GIRK2	Recombinant (Xenopus oocytes)	Electrophysiology	8,760 (IC50)		
GIRK1/GIRK4	Recombinant (Xenopus oocytes)	Electrophysiology	2,830 (IC50)		

Voltage-Gated Ca ²⁺ Channel	High Voltage-Activated	Rat Hippocampal Neurons	Calcium Imaging	17,000 (IC ₅₀)	
Dihydropyridine-resistant	Rat Hippocampal Neurons	Calcium Imaging	13,000 (IC ₅₀)		
Serotonin Receptor	5-HT Receptor Family	Not Specified	Radioligand Binding	Interaction noted	[1]
Dopamine Receptor	Not Specified	Not Specified	Not Specified	Data not available	

Note: The binding affinity of Ifenprodil for dopamine receptors has not been extensively quantified in the reviewed literature.

Experimental Protocols

Radioligand Competition Binding Assay for NMDA Receptors

This protocol is a standard method for determining the binding affinity of a test compound (like Ifenprodil) by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

- Membrane Preparation: Homogenized tissue (e.g., neonatal rat forebrain) or cells expressing the target receptor (e.g., recombinant GluN1/GluN2B).
- Radioligand: [³H]Ifenprodil.
- Test Compound: **Ifenprodil tartrate**.
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Cold assay buffer.

- Glass Fiber Filters: Pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
- Scintillation Counter and Scintillation Fluid.

Procedure:

- Membrane Preparation: Homogenize the tissue or cells in cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and resuspend to a desired protein concentration.
- Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand ($[^3\text{H}]$ Ifenprodil), and varying concentrations of the unlabeled test compound (**Ifenprodil tartrate**).
- Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The concentration at which 50% of the radioligand is displaced is the IC₅₀ value. The K_i value can then be calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for Functional Inhibition of NMDA Receptors

This technique measures the ion flow through NMDA receptor channels in a whole cell and is used to determine the functional effect of a compound like Ifenprodil.

Materials:

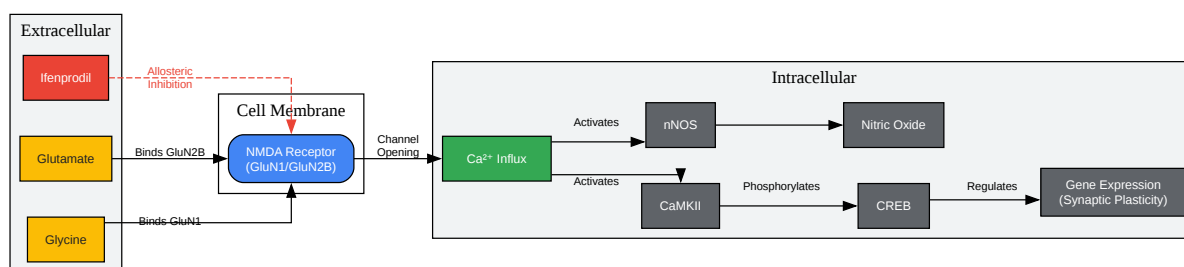
- Cells: Primary neurons or cell lines (e.g., HEK293) expressing the NMDA receptor subtypes of interest.
- External (Bath) Solution: Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES) and the NMDA receptor co-agonists glutamate and glycine.
- Internal (Pipette) Solution: Contains ions that mimic the intracellular environment (e.g., CsCl, BAPTA, HEPES).
- Patch-Clamp Rig: Includes a microscope, micromanipulator, amplifier, and data acquisition system.
- Glass Micropipettes.

Procedure:

- Cell Preparation: Plate the cells on coverslips for recording.
- Pipette Preparation: Pull glass micropipettes to a fine tip and fill with the internal solution.
- Seal Formation: Under the microscope, carefully guide the micropipette to the surface of a cell and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
- Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, gaining electrical access to the inside of the cell.
- Recording: Clamp the cell at a specific holding potential (e.g., -70 mV).
- Drug Application: Perfuse the external solution containing NMDA and glycine to elicit a baseline current. Then, co-apply the external solution with varying concentrations of Ifenprodil.
- Data Acquisition: Record the changes in the ion current flowing through the NMDA receptors in the absence and presence of Ifenprodil.

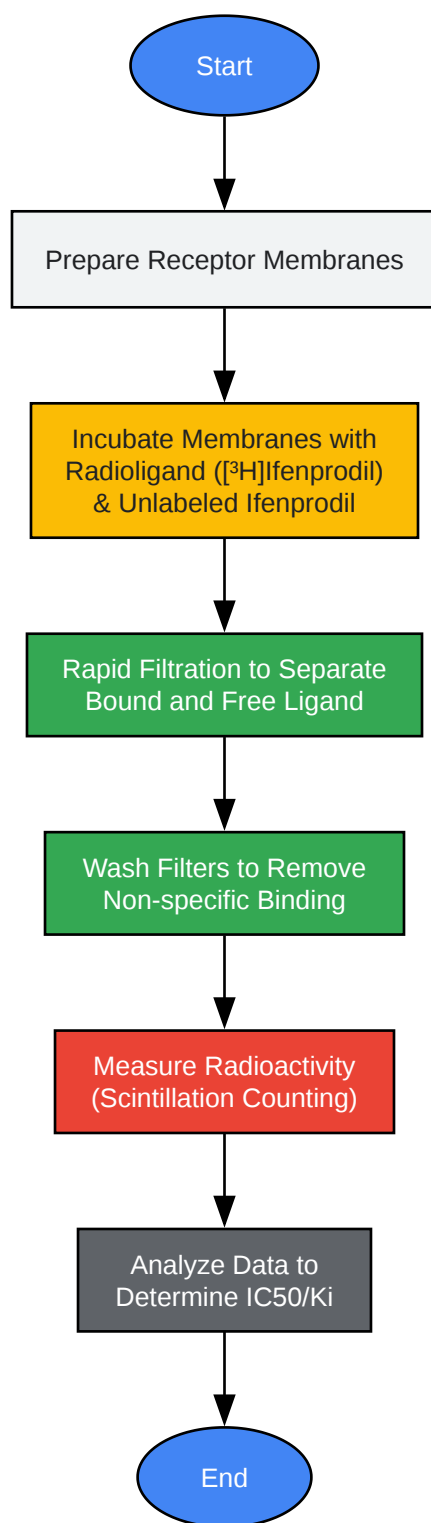
- **Data Analysis:** Measure the peak or steady-state current amplitude at each concentration of Ifenprodil. Plot the percentage of inhibition as a function of the Ifenprodil concentration to determine the IC₅₀ value.

Mandatory Visualizations



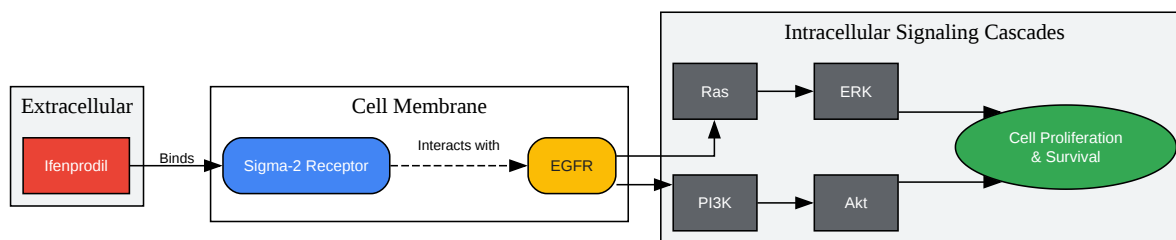
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Caption: Ifenprodil's allosteric inhibition of the NMDA receptor.



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Caption: Workflow for a competitive radioligand binding assay.



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Caption: Postulated signaling pathways of the Sigma-2 receptor.

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